molecular formula C4H9NaO B7770925 sodium;butan-1-olate

sodium;butan-1-olate

Cat. No.: B7770925
M. Wt: 96.10 g/mol
InChI Key: SYXYWTXQFUUWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium butan-1-olate (CAS: 2372-45-4), also known as sodium butoxide, is an alkoxide salt with the molecular formula C₄H₉NaO and a molecular weight of 96.1 g/mol . It is a strong base and nucleophile, commonly used in organic synthesis for deprotonation reactions, esterifications, and as a catalyst in condensation reactions. The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 0.874 g/cm³, a boiling point of 117.7°C, and a flash point of 35°C . Its high reactivity with water and alcohols necessitates careful handling under anhydrous conditions. Industrial applications include its use in pharmaceuticals, agrochemicals, and polymer production .

Properties

IUPAC Name

sodium;butan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXYWTXQFUUWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Sodium Salts

Structural and Functional Group Differences

Sodium butan-1-olate belongs to the alkoxide family (-ONa), characterized by a deprotonated alcohol group. In contrast, other sodium salts such as sulfonates (-SO₃Na) and carboxylates (-COONa) exhibit distinct chemical behaviors due to their functional groups:

  • Sulfonates : Contain a sulfonic acid group, which is highly polar and stable under acidic conditions.
  • Carboxylates : Derived from carboxylic acids, these salts are weaker bases compared to alkoxides but exhibit good water solubility.

Physical and Chemical Properties

The table below summarizes key properties of sodium butan-1-olate and structurally related sodium salts:

Compound CAS Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Water Solubility Primary Applications
Sodium butan-1-olate 2372-45-4 C₄H₉NaO 96.1 Liquid 117.7 Reacts violently Organic synthesis, catalysis
Sodium 1-butanesulfonate 2386-54-1 C₄H₉NaO₃S 160.2 Solid N/A High Detergents, ion-pair chromatography
Sodium benzoate 532-32-1 C₇H₅NaO₂ 144.1 Solid N/A High Food preservative, pharmaceuticals
Sodium oleate 143-19-1 C₁₈H₃₃NaO₂ 304.4 Solid N/A Low (surfactant) Soaps, emulsifiers
Key Observations:

Reactivity : Sodium butan-1-olate’s alkoxide group makes it significantly more basic and nucleophilic than sulfonates or carboxylates. This property is critical in deprotonation and alkylation reactions .

Solubility : Unlike sulfonates (e.g., sodium 1-butanesulfonate) and carboxylates (e.g., sodium benzoate), sodium butan-1-olate reacts exothermically with water, limiting its use in aqueous systems .

Thermal Stability : Sodium butan-1-olate’s lower molecular weight contributes to its lower boiling point (117.7°C) compared to sulfonates and carboxylates, which typically decompose before boiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.